molecular formula C10H8ClN3O B2512638 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-80-4

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2512638
CAS No.: 338750-80-4
M. Wt: 221.64
InChI Key: LWXSIZZHUASXEG-UHFFFAOYSA-N
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Description

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a chloroaniline group attached to a methylene bridge, which is further connected to a dihydropyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A precursor used in the synthesis of the compound.

    3-((4-chloroanilino)methylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one: A structurally related compound with similar chemical properties.

    3-benzyl-5-((4-chloroanilino)methylene)-1,3-thiazolidine-2,4-dione: Another related compound with potential biological activities.

Uniqueness

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJRNKWSPGTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CNNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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